![molecular formula C19H21N5O2 B2760290 8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887864-82-6](/img/structure/B2760290.png)
8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule is part of the purine family, which are heterocyclic aromatic organic compounds consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The purine ring’s electrons have significant delocalization, with positions 3 and 7 being electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .
Aplicaciones Científicas De Investigación
Anticancer Therapy
Purine derivatives, including the compound , have been extensively studied for their potential in cancer treatment. This specific compound may act as an anticancer agent due to its interactions with cellular pathways, inhibition of tumor growth, or modulation of apoptosis. Researchers are investigating its efficacy against specific cancer types and exploring its mechanism of action .
Antiviral Activity
The antiviral properties of purine derivatives make them valuable in combating viral infections. This compound could potentially inhibit viral replication, block viral enzymes, or interfere with viral attachment to host cells. Further studies are needed to validate its effectiveness against specific viruses .
Adenosine Receptor Modulation
Purines play a crucial role in adenosine receptor signaling. This compound might act as an agonist or antagonist of adenosine receptors, affecting various physiological processes. Understanding its binding affinity and selectivity for specific receptor subtypes is essential for therapeutic applications .
Neurological Disorders
Given its structural similarity to purines, this compound could impact neurological disorders. Researchers are investigating its potential as a neuroprotective agent, targeting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Mechanistic studies are ongoing to elucidate its effects on neuronal function .
Metabolic Disorders
Purine derivatives often intersect with metabolic pathways. This compound might influence metabolic processes related to energy production, nucleotide synthesis, or redox balance. Researchers are exploring its potential in managing metabolic disorders such as diabetes, obesity, or gout .
Chemical Biology and Drug Design
Understanding the structure-activity relationship (SAR) of this compound is crucial for drug design. Researchers analyze its interactions with biological macromolecules, such as enzymes or receptors, to develop novel therapeutic agents. Computational studies and experimental validation contribute to this field .
Mecanismo De Acción
Direcciones Futuras
The development of novel purine derivatives is in demand due to their extensive applications in biology, biochemistry, and medicine . Future research could focus on exploring the potential therapeutic applications of this compound and similar derivatives, particularly in the field of antidepressant therapy .
Propiedades
IUPAC Name |
6-(4-butylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-5-6-13-7-9-14(10-8-13)24-12(2)11-23-15-16(20-18(23)24)22(3)19(26)21-17(15)25/h7-11H,4-6H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGKQVQSPAALJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

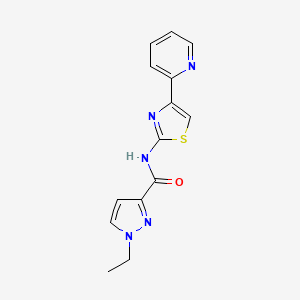
![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)
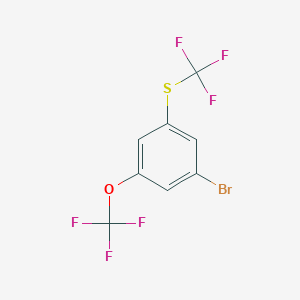
![7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2760210.png)
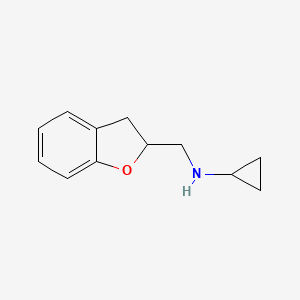
![Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2760212.png)

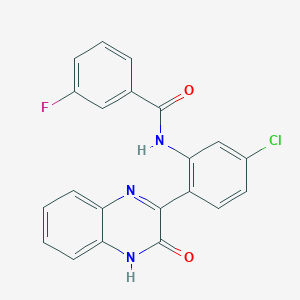
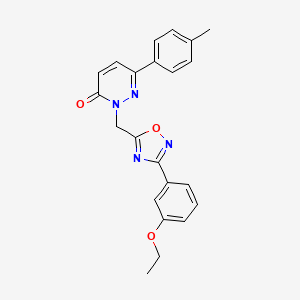
![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)
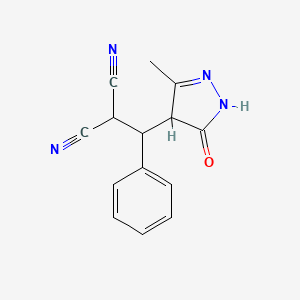
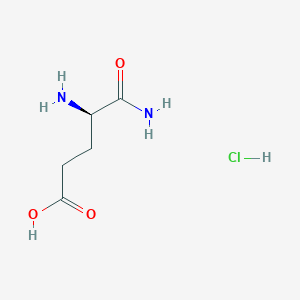
![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)
![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)